molecular formula C20H24N2O3S B8692793 Desacetyl Diltiazem

Desacetyl Diltiazem

Cat. No.: B8692793
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem typically involves the condensation of β-diethylaminoethyl chloride with 2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is followed by acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Diltiazem undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Pharmacokinetics and Stability Studies

Desacetyl diltiazem is recognized for its significant presence in plasma, typically accounting for 10% to 20% of the parent drug's concentration. It exhibits 25% to 50% of the coronary vasodilatory potency compared to diltiazem itself . The stability of this compound in human plasma has been investigated using advanced analytical techniques such as Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A study demonstrated a reliable method for quantifying this compound alongside diltiazem and its other metabolite, N-desmethyl diltiazem, showing consistent recovery rates across various concentration levels .

Analyte Low Quality Control (LQC) Medium Quality Control (MQC) High Quality Control (HQC)
Diltiazem82.9%75.4%76.7%
N-desmethyl diltiazem76.6%69.4%71.9%
This compound72.9%66.9%92.4%

This table summarizes the recovery rates of different analytes during stability studies, indicating that this compound can be reliably measured even after prolonged storage conditions .

Therapeutic Applications

This compound has been studied for its therapeutic effects, particularly in cardiovascular diseases. Its vasodilatory properties make it a candidate for treating conditions such as hypertension and angina pectoris. Research indicates that this compound may enhance the therapeutic efficacy of diltiazem by contributing to overall vascular relaxation and reducing myocardial oxygen demand .

In addition to its cardiovascular applications, this compound has been implicated in studies related to drug toxicity and overdose scenarios. A notable case involved a patient who ingested a lethal dose of diltiazem, leading to significant concentrations of both diltiazem and this compound being detected post-mortem in various tissues including blood and organs . This highlights the importance of understanding this compound's pharmacokinetics in clinical toxicology.

Metabolism and Drug Interaction Studies

This compound is a major degradation product of diltiazem, formed through hydrolysis processes. Understanding its metabolic pathways is crucial for predicting drug interactions and potential side effects when used in combination therapies . Studies have shown that this compound can influence the pharmacodynamics of other drugs metabolized via similar pathways, necessitating careful monitoring during polypharmacy.

Mechanism of Action

The compound exerts its effects by reducing the transmembrane influx of calcium ions into cells of cardiac muscle and smooth musculature of vessels. This leads to the dilation of coronary and peripheral vessels, increased coronary blood flow, and prevention of coronary artery spasms. The molecular targets include calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desacetyl Diltiazem is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to selectively inhibit calcium influx and its favorable side effect profile make it a valuable compound in clinical practice .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3

InChI Key

NZHUXMZTSSZXSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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